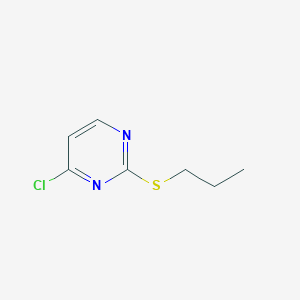

4-Chloro-2-propylsulfanyl-pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2S |

|---|---|

Molecular Weight |

188.68 g/mol |

IUPAC Name |

4-chloro-2-propylsulfanylpyrimidine |

InChI |

InChI=1S/C7H9ClN2S/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |

InChI Key |

BTQOSJLBXDDOTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=CC(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6)

The following is an in-depth technical guide on 4-Chloro-2-(propylthio)pyrimidine , structured for researchers and drug development professionals.

Core Scaffold for Medicinal Chemistry & Ticagrelor Analog Synthesis [1]

Executive Summary

4-Chloro-2-(propylthio)pyrimidine (CAS 135323-93-6) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive compounds, particularly P2Y12 receptor antagonists (e.g., Ticagrelor intermediates) and kinase inhibitors.[1] Its chemical utility stems from the differential reactivity of its two electrophilic centers: the labile chlorine atom at the C4 position and the oxidizable sulfide moiety at the C2 position. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and handling standards.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 135323-93-6 |

| IUPAC Name | 4-Chloro-2-(propylsulfanyl)pyrimidine |

| Synonyms | 4-Chloro-2-(propylthio)pyrimidine; 2-Propylthio-4-chloropyrimidine |

| Molecular Formula | |

| Molecular Weight | 188.68 g/mol |

| Appearance | Pale yellow liquid or low-melting solid (Ambient) |

| Boiling Point (Predicted) | ~280°C (760 mmHg) / ~145°C (15 mmHg) |

| Density | ~1.25 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| LogP (Predicted) | 2.8 - 3.1 |

Structural Insight: The molecule features a pyrimidine ring substituted at the 2-position with a propylthio group and at the 4-position with a chlorine atom.[2][3] The C4-Cl bond is highly activated for nucleophilic aromatic substitution (

Synthetic Routes & Process Chemistry

The synthesis of CAS 135323-93-6 is best approached via the "Thiouracil Activation Route" . This method offers superior regioselectivity compared to the direct alkylation of 2,4-dichloropyrimidine, which often yields mixtures of 2- and 4-substituted products.[1]

Validated Synthesis Pathway

The robust synthesis involves a two-step sequence starting from 2-thiouracil.

-

S-Alkylation: Selective alkylation of the sulfur atom in 2-thiouracil using propyl halide under basic conditions.

-

Chlorination: Deoxychlorination of the resulting 4-hydroxypyrimidine intermediate using phosphorus oxychloride (

).

Reaction Mechanism Visualization (Graphviz)[1]

Caption: Two-step regioselective synthesis from 2-thiouracil. Step 1 locks the sulfur, Step 2 activates the C4 position.[1]

Detailed Experimental Protocols

Safety Warning: This protocol involves hazardous reagents (

Protocol A: Synthesis of Intermediate 2-(Propylthio)pyrimidin-4(3H)-one[1]

-

Dissolution: In a 500 mL round-bottom flask, dissolve 2-thiouracil (12.8 g, 100 mmol) in 1N NaOH (200 mL). The solution should be clear.

-

Alkylation: Add 1-iodopropane (17.0 g, 100 mmol) or 1-bromopropane (12.3 g, 100 mmol) dropwise over 15 minutes at room temperature.

-

Reaction: Stir the mixture vigorously at ambient temperature for 12–16 hours. A white precipitate (the product) typically forms as the reaction proceeds.[1]

-

Isolation: Cool the suspension to 0–5°C. Adjust pH to ~5–6 with dilute acetic acid to ensure complete precipitation.

-

Filtration: Filter the solid, wash with cold water (2 x 50 mL) and hexanes (1 x 30 mL).

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 85–90%

-

Characterization: Mass Spec (

).

-

Protocol B: Chlorination to 4-Chloro-2-(propylthio)pyrimidine[1]

-

Setup: Place the dried intermediate (17.0 g, 100 mmol) into a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Reagent Addition: Carefully add Phosphorus Oxychloride (

) (50 mL, excess). Caution: Exothermic. -

Catalysis (Optional): Add N,N-Dimethylaniline (1 mL) to accelerate the reaction.

-

Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The solid should dissolve, turning the solution yellow/orange.[1] Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.[1]

-

Quenching (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a trap!).[1] -

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash combined organics with saturated

(until neutral) and brine. -

Purification: Dry over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).-

Expected Yield: 75–85%

-

Appearance: Pale yellow oil or solid.[1]

-

Reactivity & Applications in Drug Design[1]

This compound serves as a "bifunctional electrophile."[1] The order of reactivity is critical for designing synthetic routes.[1]

Reactivity Hierarchy[1]

-

C4-Position (

): The chlorine atom is the most reactive site.[1] It is readily displaced by amines, alcohols, and thiols.[1] This is the primary entry point for introducing diversity (e.g., the cyclopentyl amine moiety in Ticagrelor analogs).[1] -

C2-Position (Sulfide): The propylthio group is relatively stable to nucleophiles but can be "activated" by oxidation.[1]

Application Workflow: Ticagrelor Analog Synthesis

Caption: Divergent synthesis paths. Path A is standard for Ticagrelor-like cores; Path B allows C2 modification.

Analytical Characterization (Predicted)

Since specific spectral data for this CAS is often proprietary or bundled with analogs, the following are high-confidence predicted shifts based on the methyl-analog (CAS 49844-90-8) and substituent effects.[1]

-

NMR (400 MHz,

-

Mass Spectrometry (ESI):

- (Cl isotope pattern 3:1 observed at 189/191).[1]

References

-

Synthesis of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine (Ticagrelor Intermediate). Google Patents. (Methodology extrapolated for monochloro variant). Link

-

4-Propyl-2-thiouracil Properties. Sigma-Aldrich. (Precursor data). Link[1]

-

Ticagrelor Impurities and Intermediates. Pharmaffiliates. (Identification of propylthio-pyrimidine scaffolds). Link

-

Reactivity of 4-Chloropyrimidines. ResearchGate. (General mechanism for SNAr on pyrimidines). Link

-

4-Chloro-2-(methylthio)pyrimidine Data. PubChem. (Analogous physicochemical data). Link[1]

Sources

Chemical structure analysis of 4-Chloro-2-propylsulfanyl-pyrimidine

Structural Elucidation, Purity Profiling, and Reactivity Assessment

Executive Summary

This technical guide provides a comprehensive framework for the structural validation and analysis of 4-Chloro-2-propylsulfanyl-pyrimidine (C₇H₉ClN₂S). As a functionalized pyrimidine scaffold, this molecule serves as a critical electrophile in nucleophilic aromatic substitution (

This document outlines self-validating protocols for NMR, LC-MS, and HPLC analysis, designed to ensure data integrity in pharmaceutical research environments.

Part 1: Molecular Architecture & Reactivity Profile

Structural Logic

The molecule consists of an electron-deficient pyrimidine ring substituted at the 2- and 4-positions.

-

C4-Chlorine (The Warhead): The chlorine atom at position 4 is highly activated for

due to the electron-withdrawing nature of the 1,3-diazine ring. This is the primary site of reactivity. -

C2-Propylsulfanyl (The Lipophilic Anchor): The propylthio group provides steric bulk and lipophilicity. Unlike the chlorine, the sulfur linkage is relatively stable to nucleophiles but susceptible to oxidation (to sulfoxide/sulfone) or acidic hydrolysis.

Critical Impurity Vectors

Understanding the synthesis origin (typically from 2-propylsulfanyl-4(3H)-pyrimidinone via

-

Hydrolysis Product: 2-propylsulfanyl-4-hydroxy-pyrimidine (Result of moisture exposure).

-

Dimerization: Disulfide formation if the precursor thiol was not fully alkylated.

-

Regioisomers: Rare, but possible if the starting material was asymmetric.

Part 2: Spectroscopic Validation Strategy (NMR & MS)

Proton NMR ( H-NMR) Protocol

Objective: Confirm the pyrimidine substitution pattern and the integrity of the propyl chain.

Solvent Selection:

-

CDCl₃ (Recommended): Provides sharp signals and avoids the H-bonding broadening often seen in DMSO-

for this specific lipophilic molecule. -

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Self-Validating Assignment Logic: The spectrum must satisfy the following integration ratio: 1:1:2:2:3 (H6:H5:S-CH₂:CH₂:CH₃).

| Position | Type | Chemical Shift ( | Multiplicity | Structural Insight | |

| H-6 | Pyrimidine | 8.30 – 8.45 | Doublet (d) | Deshielded by adjacent Nitrogen. | |

| H-5 | Pyrimidine | 6.90 – 7.10 | Doublet (d) | Shielded relative to H6; confirms 4-subst. | |

| S-CH₂ | Alkyl | 3.05 – 3.15 | Triplet (t) | Diagnostic for S-alkylation vs N-alkylation. | |

| CH₂ | Alkyl | 1.70 – 1.85 | Multiplet (m) | - | Central methylene of propyl chain. |

| CH₃ | Alkyl | 1.00 – 1.10 | Triplet (t) | Terminal methyl group. |

Expert Note: If H-5 and H-6 appear as singlets or broad peaks, suspect paramagnetic impurities or rapid exchange due to degradation. The coupling constant (

Hz) is the definitive proof of the pyrimidine ring integrity.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and the presence of Chlorine.

-

Ionization Mode: Electrospray Ionization (ESI) Positive (+).

-

Molecular Ion:

(calculated for -

Isotope Pattern (The "3:1 Rule"):

-

Because of natural chlorine abundance (

, -

M (189.0): 100% Relative Intensity.

-

M+2 (191.0): ~33% Relative Intensity.

-

Failure to observe this 3:1 ratio indicates dechlorination or contamination.

-

Part 3: Chromatographic Purity Profiling (HPLC)

Objective: Quantify purity and separate the target from the "Hydrolysis Product" (4-OH).

Method Parameters[2][3][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, ensures amine protonation).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm (aromatic

) and 220 nm (amide/thioether).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Injection hold |

| 10.0 | 5 | 95 | Linear gradient |

| 13.0 | 5 | 95 | Wash |

| 13.1 | 95 | 5 | Re-equilibration |

| 16.0 | 95 | 5 | End |

Retention Logic: The 4-hydroxy impurity is significantly more polar (H-bond donor) and will elute earlier (approx 2-4 min) than the lipophilic 4-chloro-2-propylsulfanyl target (approx 7-9 min).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision tree for validating the structure, highlighting the "Go/No-Go" checkpoints.

Figure 1: Step-by-step analytical decision tree for structural validation.

Part 5: Functional Reactivity ( Proof of Concept)

To definitively prove the presence of the active C4-Chlorine, a small-scale derivatization is recommended if spectral data is ambiguous.

Protocol:

-

Dissolve 10 mg of analyte in 0.5 mL DMSO.

-

Add 1.5 eq. of Morpholine.

-

Heat to 60°C for 30 mins.

-

Check LC-MS: The mass should shift from 189 (Cl) to 240 (Morpholine adduct). The M+2 chlorine isotope peak will disappear , confirming the displacement of the halogen.

References

-

PubChem. (2025).[3][4] 4,6-Dichloro-2-(propylsulfanyl)pyrimidine Compound Summary. National Library of Medicine. [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The Chlorine 3:1 Rule. [Link]

-

Bagno, A., et al. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). Journal of Organic Chemistry. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4,6-Dichloro-2-(propylsulfanyl)pyrimidine | C7H8Cl2N2S | CID 78358301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Phase-Behavior of 4-Chloro-2-propylsulfanyl-pyrimidine in Organic Solvents

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, the control and purging of process impurities dictate the ultimate safety and efficacy of the drug. 4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a critical structural building block and a recognized process impurity in the synthesis of Ticagrelor, a blockbuster reversible P2Y12 receptor antagonist used to prevent thrombotic events [1].

Because impurities structurally related to the API often co-crystallize or co-elute during purification, understanding the exact solubility profile of this compound in various organic solvents is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-solubility causality, and self-validating methodologies for solubility determination, empowering process chemists to design robust liquid-liquid extraction and crystallization workflows.

Physicochemical Profiling & Structure-Solubility Causality

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture (Molecular Formula: C7H9ClN2S, MW: 188.68 g/mol ) [2]. The solubility of this compound in organic solvents is governed by three primary structural features:

-

The Propylsulfanyl (Thioether) Chain : This flexible, aliphatic chain imparts significant lipophilicity to the molecule. The dispersion forces generated by the propyl group drive high solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).

-

The 4-Chloro Substituent : The highly electronegative chlorine atom creates a strong localized dipole moment and increases the polarizability of the pyrimidine ring. However, because it cannot act as a hydrogen bond donor, it does not promote aqueous solubility, rendering the molecule highly hydrophobic [3].

-

The Pyrimidine Core : The two nitrogen atoms in the aromatic ring act as weak hydrogen bond acceptors. This allows the molecule to interact with polar protic solvents (like Methanol and Ethanol) via hydrogen bonding, resulting in moderate solubility, despite the overall lipophilic nature of the compound.

The Causality of Phase Behavior : The lack of hydrogen bond donors (no -OH or -NH groups) means the compound has a relatively low crystal lattice energy compared to amino-substituted pyrimidine intermediates (such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine). Consequently, less thermodynamic energy is required to break its crystal lattice, making it highly soluble in a wide range of organic solvents but practically insoluble in water. Process chemists exploit this exact differential solubility to purge the impurity into the organic phase during aqueous workups.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the thermodynamic solubility profile of this compound across various solvent classes at 25°C. These parameters are critical for selecting the appropriate mobile phases for HPLC analysis and solvent systems for process-scale extraction [4].

| Solvent | Solvent Class | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Process Application |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | > 150 (Highly Soluble) | Chromatographic purification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Highly Soluble) | Analytical stock solutions (NMR/HPLC) |

| Ethyl Acetate (EtOAc) | Moderately Polar | 6.0 | 50 - 100 (Soluble) | Liquid-liquid extraction |

| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 30 (Sparingly Soluble) | HPLC mobile phase / Trituration |

| n-Hexane | Non-Polar | 1.9 | < 5 (Poorly Soluble) | Anti-solvent for crystallization |

| Water | Highly Polar | 80.1 | < 0.1 (Insoluble) | Aqueous washing / Phase separation |

Self-Validating Experimental Protocol: Solubility Determination

To generate reliable solubility data for process modeling, researchers must avoid common pitfalls such as solvent entrapment or solute degradation during the assay. The following protocol utilizes a Gravimetric and HPLC-UV Orthogonal Validation system.

Why is this self-validating? The gravimetric step provides the absolute dissolved mass. The subsequent HPLC-UV step confirms that the mass consists entirely of intact this compound. If the gravimetric mass exceeds the HPLC-quantified mass, it immediately flags solvent retention in the residue or chemical degradation (e.g., hydrolysis or oxidation) during the equilibration phase.

Step-by-Step Methodology:

-

Saturation : Add an excess amount (approx. 200 mg) of this compound to 5.0 mL of the target organic solvent in a sealed, amber glass vial (to prevent photo-degradation).

-

Thermodynamic Equilibration : Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 24 hours to ensure the system reaches a true thermodynamic equilibrium rather than a kinetic dissolution state.

-

Phase Separation : Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes at 25°C to tightly pellet the undissolved solute, ensuring the supernatant is completely free of micro-crystals.

-

Gravimetric Quantification : Carefully aspirate exactly 1.0 mL of the clear supernatant and transfer it to a pre-weighed glass analytical vial. Evaporate the solvent under a gentle stream of high-purity nitrogen gas until a constant weight is achieved. Record the mass of the residue to calculate the total dissolved concentration (mg/mL).

-

HPLC-UV Validation : Reconstitute the dried residue in 10.0 mL of the HPLC mobile phase (e.g., Acetonitrile: 50 mM Ammonium Acetate, 57:43 v/v) [1]. Inject 20 μL into an HPLC system equipped with a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm) and a UV detector set to 270 nm. Calculate the concentration using a pre-established standard calibration curve.

-

Data Reconciliation : Compare the gravimetric concentration against the HPLC-UV concentration. A variance of < 2% validates the solubility data and confirms the chemical stability of the impurity in the chosen solvent.

Mechanistic Workflow for Impurity Purging

In the industrial synthesis of Ticagrelor, this compound must be purged from the main API intermediates. The workflow below illustrates how the solubility principles discussed in Section 1 and Section 2 are applied in a real-world liquid-liquid extraction and crystallization sequence.

Workflow for the extraction and isolation of this compound using phase separation.

References

-

UK Chemical Suppliers. "Products: '4', Page 4 - this compound." UK Chemical Suppliers. Retrieved from[Link]

Advanced Safety and Handling Protocols for 4-Chloro-2-propylsulfanyl-pyrimidine in Pharmaceutical Synthesis

Executive Summary & Chemical Context

4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a highly reactive, bifunctional pyrimidine derivative utilized extensively as a core building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the P2Y12 receptor antagonist Ticagrelor [1][2].

From a handling and safety perspective, this molecule presents a dual-hazard profile driven by its distinct functional groups. The chloropyrimidine moiety is highly electrophilic, making it susceptible to moisture-induced hydrolysis and capable of causing severe skin and eye irritation[3][4]. Conversely, the propylsulfanyl (alkyl thio) chain imparts significant lipophilicity—enhancing dermal penetration—and emits a highly potent, sulfurous odor requiring specialized ventilation and decontamination strategies[5].

This whitepaper provides an in-depth, mechanistically grounded guide to the safe handling, storage, and experimental manipulation of this compound, designed for process chemists and drug development professionals.

Physicochemical Profiling & Structural Causality

To design effective safety protocols, one must understand the causality behind the chemical's behavior.

-

The Electrophilic C-Cl Bond: The chlorine atom at the 4-position of the pyrimidine ring is highly activated by the electron-withdrawing nitrogen atoms. While this is synthetically desirable for Nucleophilic Aromatic Substitution (SNAr) reactions, it also means the compound is reactive toward atmospheric moisture. Hydrolysis of this bond releases hydrogen chloride (HCl) gas , which pressurizes sealed containers and exacerbates inhalation hazards[4].

-

The Alkyl Sulfide Moiety: Alkyl sulfides generally exhibit low acute systemic toxicity but are notorious for their low olfactory thresholds[5]. Furthermore, the sulfur atom can be readily oxidized to sulfoxides or sulfones. This chemical vulnerability is the exact mechanism we exploit for spill decontamination and odor neutralization.

Quantitative Hazard Summary

The following table synthesizes the physicochemical data and Globally Harmonized System (GHS) classifications based on the compound's structural analogues (chloropyrimidines and alkyl sulfides)[3][4][5].

| Property / Hazard Parameter | Value / GHS Classification | Mechanistic Rationale |

| Molecular Formula | C7H9ClN2S | Base structure dictating reactivity. |

| Acute Toxicity (Oral) | Category 4 (H302) | Pyrimidine ring interacts with biological nucleophiles upon ingestion. |

| Skin Irritation | Category 2 (H315) | Lipophilic propylsulfanyl chain enhances dermal permeation of the irritating chloropyrimidine core. |

| Eye Irritation | Category 2A (H319) | Direct mucosal contact leads to rapid localized hydrolysis and tissue damage. |

| Moisture Sensitivity | High (Generates HCl) | Nucleophilic attack by H₂O displaces the activated chloride. |

| Odor Profile | Pungent, sulfurous | High volatility of the alkyl sulfide functional group. |

Mechanistic Workflows & Self-Validating Protocols

To ensure scientific integrity and operator safety, standard operating procedures must be "self-validating"—meaning each step contains an observable metric to confirm its success before proceeding to the next.

Protocol 1: Anhydrous SNAr Reaction Setup

Because this compound is moisture-sensitive, setting up an SNAr reaction requires strict exclusion of water to prevent degradation and HCl evolution.

-

Step 1: System Purging. Seal the reaction vessel and purge with Argon or Nitrogen for 15 minutes.

-

Validation: Route the exhaust through an oil bubbler. A steady, continuous bubbling rate confirms positive inert pressure and atmospheric exclusion.

-

-

Step 2: Reagent Dissolution. Dissolve the pyrimidine in an anhydrous, aprotic solvent (e.g., THF or DMF) under inert atmosphere.

-

Step 3: Nucleophile & Base Addition. Slowly add the amine nucleophile followed by a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the resulting HCl.

-

Validation: Monitor the internal temperature probe. A controlled exothermic spike confirms the SNAr reaction is proceeding.

-

-

Step 4: Quenching. Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Validation: Apply a drop of the aqueous layer to pH indicator paper. A pH of 7-8 confirms that all residual HCl byproduct has been successfully neutralized.

-

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway of this compound.

Protocol 2: Spill Response and Odor Decontamination

Standard solvent cleanup is insufficient for this compound due to the lingering, highly offensive odor of the propylsulfanyl group. Decontamination requires targeted chemical oxidation.

-

Step 1: Isolation & PPE. Evacuate non-essential personnel. Don chemical-resistant Neoprene or Nitrile gloves (to block lipophilic permeation) and a half-face respirator with organic vapor cartridges.

-

Step 2: Physical Containment. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).

-

Validation: Visual inspection confirms no liquid pooling remains outside the absorbent boundary.

-

-

Step 3: Chemical Oxidation (Deodorization). Sweep up the bulk solid into a hazardous waste container. Spray the affected surface with a dilute (5%) sodium hypochlorite (bleach) solution. The bleach oxidizes the volatile sulfide into a non-volatile, odorless sulfoxide/sulfone.

-

Validation 1 (Chemical): Tap the treated surface with starch-iodine paper. A blue-black color change confirms an excess of active oxidizer is present, ensuring complete destruction of the sulfide.

-

Validation 2 (Sensory): Complete olfactory clearance of the sulfurous odor in the immediate vicinity.

-

Fig 2: Sequential spill response and chemical odor neutralization workflow.

Storage and Stability Guidelines

To maintain the integrity of this compound and prevent hazardous degradation:

-

Temperature: Store refrigerated (2°C to 8°C) to minimize the volatility of the alkyl sulfide moiety and slow any potential hydrolysis kinetics.

-

Atmosphere: Store under an inert gas blanket (Argon or Nitrogen) in a tightly sealed, amber glass container. Do not store in metal containers, as trace HCl generation from moisture exposure can cause severe corrosion[4].

-

Segregation: Keep strictly separated from strong oxidizing agents (which will violently react with the sulfide) and strong acids/bases.

References

-

Guidechem. "2-(Propylsulfanyl)Butane 10359-66-7 wiki - Guidechem." (Provides CAS 1351990-36-7 structural identifiers). 1

-

ChemicalBook. "2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2." (Details role as a Ticagrelor intermediate). 2

-

TCI Chemicals. "SAFETY DATA SHEET: 2-Chloropyrimidine." (Provides baseline GHS toxicity data for the chloropyrimidine moiety). 3

-

Haz-Map. "1-Decene, sulfurized - Hazardous Agents." (Provides toxicological context for alkyl sulfide handling and odor profiling). 5

-

Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyrimidine." (Details moisture sensitivity, HCl generation, and incompatibility data). 4

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol | 274693-26-4 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Decene, sulfurized - Hazardous Agents | Haz-Map [haz-map.com]

Medicinal Chemistry Applications of 2-Propylsulfanyl-Pyrimidine Derivatives

[1][2]

Executive Summary & Chemical Significance

The 2-propylsulfanyl-pyrimidine moiety (also referred to as 2-propylthio-pyrimidine) represents a strategic scaffold in medicinal chemistry.[1] It combines the electron-deficient pyrimidine core—essential for hydrogen bonding and π-stacking interactions—with a flexible, lipophilic propylthio side chain.

Key Physicochemical Attributes:

-

Lipophilicity Modulation: The propyl group adds significant lipophilicity (+LogP), facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., P2Y12 receptors, kinases).

-

Metabolic Stability: Unlike many thioethers that undergo rapid S-oxidation to sulfoxides or sulfones, the 2-propylsulfanyl group on the electron-poor pyrimidine ring is often remarkably metabolically stable, as seen in Ticagrelor.

-

Electronic Effects: The sulfur atom acts as a weak electron donor by resonance but an electron withdrawer by induction, modulating the reactivity of the pyrimidine ring toward nucleophilic aromatic substitution (

) at the 4- and 6-positions.

Case Study: Ticagrelor (Antithrombotic Agent)

The most commercially significant application of this scaffold is Ticagrelor (Brilinta/Brilique) , a reversible P2Y12 receptor antagonist used to prevent thrombotic events in Acute Coronary Syndrome (ACS).[1][2]

Mechanism of Action

Ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) .[3] Unlike thienopyridines (e.g., clopidogrel) which are prodrugs requiring metabolic activation to bind irreversibly, Ticagrelor is an active drug that binds reversibly to an allosteric site on the P2Y12 receptor.[2][4]

The Role of the 2-Propylsulfanyl Group:

-

Hydrophobic Clamp: The propyl chain lodges into a specific hydrophobic pocket within the P2Y12 receptor, significantly enhancing binding affinity (

) compared to shorter (ethyl) or more polar substituents.[1] -

Conformational Lock: The bulk of the sulfur and propyl group restricts the rotation of the pyrimidine core, pre-organizing the molecule for optimal receptor binding.

Signaling Pathway Visualization

The following diagram illustrates the P2Y12 signaling cascade and the specific intervention point of Ticagrelor.

Caption: Ticagrelor prevents ADP-mediated Gi protein activation, maintaining cAMP levels and inhibiting platelet aggregation.[5][1][3][4]

Synthetic Methodologies

The construction of the 2-propylsulfanyl-pyrimidine core is a critical industrial process. Two primary routes are employed: S-Alkylation of Thiouracils (Classical) and Nucleophilic Displacement (Modern).[1]

Route A: S-Alkylation of 2-Thiobarbituric Acid Derivatives

This is the standard route for generating the key intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine .[1]

-

Starting Material: 4,6-dihydroxy-2-mercaptopyrimidine (thiobarbituric acid analog).[1]

-

S-Alkylation: Reaction with propyl iodide (or bromide) in basic aqueous media (NaOH/KOH).[1]

-

Selectivity: Sulfur is more nucleophilic than the ring nitrogens or oxygens under these conditions, favoring S-alkylation over N- or O-alkylation.[1]

-

-

Nitration: Introduction of the 5-nitro group using fuming nitric acid.

-

Chlorination: Conversion of the 4,6-hydroxyl groups to chlorides using Phosphorus Oxychloride (

). -

Reduction: Reduction of the nitro group to an amine (Fe/AcOH or catalytic hydrogenation).

Synthesis Workflow Diagram

Caption: Industrial synthesis route for the key Ticagrelor intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.

Emerging Applications: Oncology & Antimicrobials

Beyond antithrombotics, the 2-propylsulfanyl-pyrimidine scaffold is being explored in other therapeutic areas due to its ability to mimic the ATP purine ring.

Anticancer Activity (Kinase Inhibition)

Recent studies have identified 2-alkylthio-pyrimidines as potent inhibitors of EGFR and VEGFR-2 kinases.[1]

-

Mechanism: The pyrimidine ring occupies the ATP-binding site of the kinase. The 2-propylsulfanyl group extends into the solvent-accessible region or a hydrophobic back-pocket (Gatekeeper region), improving selectivity.[1]

-

Data: Derivatives fused with thiazole rings have shown

values in the low micromolar range against glioma (C6) and lung carcinoma (A549) cell lines.[1]

Antimicrobial Agents[6]

Experimental Protocol

Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine A validated protocol for research-scale preparation.

Materials

-

4,6-dihydroxy-2-mercaptopyrimidine (10 mmol)[1]

-

1-Iodopropane (12 mmol)[1]

-

Sodium Hydroxide (20 mmol, 10% aq. solution)

-

Phosphorus Oxychloride (

, 50 mL)[1] -

Iron powder (30 mmol) / Acetic Acid[1]

Methodology

-

S-Propylation:

-

Dissolve 4,6-dihydroxy-2-mercaptopyrimidine in 10% NaOH.

-

Add 1-iodopropane dropwise at 0°C.

-

Stir at room temperature for 4 hours. Acidify with HCl to precipitate 2-(propylthio)pyrimidine-4,6-diol . Filter and dry.

-

-

Nitration:

-

Suspend the diol in acetic acid. Add fuming

dropwise at 10-15°C. -

Stir for 2 hours. Pour into ice water to collect the 5-nitro intermediate.

-

-

Chlorination:

-

Reflux the 5-nitro intermediate in neat

for 4 hours. -

Caution: Quench excess

carefully on ice. Extract with dichloromethane to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine .[1]

-

-

Reduction:

-

Dissolve the chloro-nitro compound in Ethanol/Acetic Acid (1:1).[1]

-

Add Iron powder portion-wise at 60°C. Reflux for 2 hours.

-

Filter hot to remove iron residues. Concentrate filtrate to obtain the final amine .

-

Yield: Typically 60-70% overall.[1]

Characterization:

Metabolic & ADME Insights

A critical advantage of the 2-propylsulfanyl group in Ticagrelor is its metabolic resilience.

| Parameter | Observation | Implication |

| Metabolic Fate | Minimal S-oxidation.[1] | The electron-deficient pyrimidine ring reduces the nucleophilicity of the sulfur, making it less susceptible to CYP450-mediated S-oxidation compared to alkyl aryl sulfides. |

| Active Metabolite | AR-C124910XX | Formed via O-dealkylation of the hydroxyethoxy side chain, not the propylthio group. This confirms the propylthio moiety is robust in vivo. |

| Plasma Protein Binding | >99% | The lipophilic propyl chain contributes significantly to high albumin binding. |

References

-

Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link

-

Van Giezen, J. J., & Humphries, R. G. (2005). "Preclinical and clinical studies with the oral, reversible P2Y12 antagonist AZD6140." Seminars in Thrombosis and Hemostasis, 31(2), 195-204.[1] Link

-

Teng, R., et al. (2010). "Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects." Drug Metabolism and Disposition, 38(9), 1514-1521.[1] Link

-

Khazi, I. A., et al. (2011). "Synthesis and biological evaluation of novel 2-alkylthio-pyrimidine derivatives." Saudi Pharmaceutical Journal, 19(4), 213-222.[1] Link

-

AstraZeneca. (2010).[4] "Brilinta (ticagrelor) Prescribing Information." FDA Access Data. Link

Sources

- 1. AR-C124910XX | C21H24F2N6O3S | CID 49846084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticagrelor - Wikipedia [en.wikipedia.org]

- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of 4-Chloro-2-propylsulfanyl-pyrimidine: A Technical Guide

An In-depth Review of Synthetic Methodologies for a Key Pharmaceutical Intermediate

Introduction

4-Chloro-2-propylsulfanyl-pyrimidine is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, particularly the reactive chlorine atom at the 4-position and the propylsulfanyl group at the 2-position, make it a versatile building block for the introduction of the pyrimidine core into larger molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying chemical principles, experimental protocols, and key process considerations for researchers and professionals in drug development.

The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful control of reaction conditions to achieve high yields and purity. The most common strategies commence from readily available pyrimidine precursors, such as 2-thiouracil or 2,4-dichloropyrimidine. The choice of starting material often dictates the subsequent synthetic steps and the overall efficiency of the process.

Synthetic Strategies and Mechanisms

Two principal retrosynthetic pathways dominate the literature for the synthesis of this compound. The first and more established route begins with the construction of the 2-propylsulfanyl-pyrimidine core followed by chlorination. A second, less common, approach involves the selective S-alkylation of a pre-chlorinated pyrimidine.

Route 1: S-Alkylation followed by Chlorination

This is the most frequently reported and scalable method for the preparation of this compound. It typically starts from 2-thiouracil or a related derivative.

Workflow of Route 1

Caption: General workflow for the synthesis via S-alkylation followed by chlorination.

Step 1: Synthesis of 2-(Propylthio)pyrimidin-4-ol

The initial step involves the S-alkylation of 2-thiouracil with a suitable propylating agent. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiouracil anion attacks the electrophilic carbon of the propyl halide.

-

Underlying Principle: The proton on the thiol group of 2-thiouracil is acidic and can be readily removed by a base to form a thiolate anion. This anion is a potent nucleophile and readily reacts with alkyl halides.

-

Experimental Protocol:

-

2-Thiouracil is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the sodium thiolate salt.[1]

-

The reaction mixture is often cooled in an ice bath to control the initial exotherm.[1]

-

A propyl halide, typically n-propyl bromide or methyl iodide for the analogous 2-methylthio derivative, is added slowly to the cooled solution.[1]

-

The reaction is allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure complete alkylation.[1]

-

Upon completion, the reaction mixture is acidified with a weak acid, such as acetic acid, to precipitate the product.[1]

-

The resulting solid, 2-(propylthio)pyrimidin-4-ol, is collected by filtration, washed with cold water, and dried.[1]

-

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-Thiouracil | Provides the pyrimidine core and the sulfur atom. |

| Alkylating Agent | n-Propyl Bromide | Introduces the propylsulfanyl group. |

| Base | Sodium Hydroxide | Deprotonates the thiol group to form the nucleophilic thiolate. |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |

| Reaction Time | 16 hours | Ensures complete conversion to the S-alkylated product.[1] |

| Work-up | Acidification with Acetic Acid | Neutralizes the excess base and precipitates the product. |

Step 2: Chlorination of 2-(Propylthio)pyrimidin-4-ol

The second key step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a crucial transformation that introduces the reactive handle for subsequent coupling reactions.

-

Underlying Principle: The hydroxyl group of the pyrimidine-4-ol (which exists in tautomeric equilibrium with its keto form, pyrimidin-4-one) is converted into a good leaving group by reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃). Subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group.

-

Experimental Protocol:

-

2-(Propylthio)pyrimidin-4-ol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

-

The reaction is typically carried out at reflux to ensure complete conversion.[3]

-

In some procedures, an organic base may be added to facilitate the reaction.[4]

-

After the reaction is complete, the excess phosphorus oxychloride is carefully quenched, often by pouring the reaction mixture onto ice.

-

The product is then extracted into an organic solvent, washed, dried, and concentrated to yield this compound.

-

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 2-(Propylthio)pyrimidin-4-ol | The substrate for chlorination. |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Converts the hydroxyl group to a chlorine atom. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Work-up | Quenching with ice, extraction | Removes excess reagent and isolates the product. |

Route 2: Selective S-Alkylation of 2,4-Dichloropyrimidine

An alternative approach involves the direct reaction of 2,4-dichloropyrimidine with a propylthiolate source. This route is less commonly described for this specific target but is a valid strategy for the synthesis of related compounds.

-

Underlying Principle: The chlorine atoms on 2,4-dichloropyrimidine are activated towards nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position.[5][6] However, under certain conditions, particularly with palladium catalysis, selectivity for the C2 position can be achieved.[7]

Workflow of Route 2

Caption: General workflow for the synthesis via selective S-alkylation.

-

Experimental Considerations:

-

2,4-Dichloropyrimidine is reacted with propane-1-thiol in the presence of a base.

-

The choice of solvent and reaction conditions can influence the regioselectivity.

-

Recent studies have shown that palladium catalysts with bulky N-heterocyclic carbene ligands can direct the substitution to the C2 position.[7]

-

While this route offers a more direct approach, achieving high selectivity for the desired C2 substitution can be challenging and may require specialized catalysts, potentially making it less suitable for large-scale production without further process development.

Synthesis of a Related Intermediate: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

In the context of the synthesis of the drug Ticagrelor, a related and important intermediate is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[8] Its synthesis follows a similar logic to Route 1 but with additional nitration and chlorination steps.

Workflow for the Ticagrelor Intermediate

Caption: Synthetic pathway to a key intermediate for Ticagrelor.

-

S-Alkylation: 2-Thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine) is reacted with a propyl halide in the presence of a base to yield 2-propylthio-pyrimidine-4,6-diol.[8]

-

Nitration: The resulting diol is then nitrated, typically with fuming nitric acid, to introduce a nitro group at the 5-position, yielding 5-nitro-2-propylthiopyrimidine-4,6-diol.[8][9]

-

Chlorination: Finally, the dihydroxy compound is chlorinated using an agent like phosphorus pentachloride to give 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[9]

Conclusion

The synthesis of this compound is a well-established process that primarily relies on a two-step sequence of S-alkylation of a 2-thiouracil precursor followed by chlorination. This route is robust and scalable, making it suitable for industrial production. While alternative methods involving the selective functionalization of 2,4-dichloropyrimidine exist, they often require more specialized conditions to control regioselectivity. Understanding the nuances of each synthetic step, from the choice of reagents and solvents to the control of reaction parameters, is critical for achieving high yields and purity of this important pharmaceutical intermediate.

References

- Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. (2014). U.S. Patent No. 5,747,496.

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (2012). Chinese Patent No. CN103772189A.

- One-pot synthesis of pyrimidines under solvent-free conditions. (2014). Comptes Rendus Chimie, 17(3), 324-330.

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2013). Molecules, 18(12), 14838-14853.

- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.

- Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. (n.d.). Benchchem.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2017). Synlett, 28(15), 1835-1840.

- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (2025, September 30). Studylib.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class.

- Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (n.d.). Chinese Patent No. CN110372602A.

Sources

- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heteroletters.org [heteroletters.org]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. studylib.net [studylib.net]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

Thermal Stability and Melting Point of 4-Chloro-2-propylsulfanyl-pyrimidine

This guide provides an in-depth technical analysis of 4-Chloro-2-propylsulfanyl-pyrimidine , a critical intermediate and impurity in the synthesis of the antiplatelet drug Ticagrelor (Brilinta). This document is structured to support process chemists and researchers in handling, characterizing, and stabilizing this compound.

Executive Summary

This compound (CAS: 1351990-36-7 ) acts as a specific building block and process impurity in the manufacture of Ticagrelor.[1] Unlike its highly functionalized downstream derivatives (e.g., 4,6-dichloro-5-nitro-...), this molecule is characterized by a simplified pyrimidine core substituted only at the 2- and 4-positions.

Key Physical Insight: Experimental data and Structure-Activity Relationship (SAR) analysis with the methyl-thio analog confirm that this compound exists as a viscous oil or low-melting solid at room temperature, not a crystalline powder. Its thermal stability is defined by the lability of the C4-Chlorine bond and the oxidation potential of the thioether moiety.

Chemical Identity & Structural Analysis

| Property | Detail |

| Chemical Name | 4-Chloro-2-(propylthio)pyrimidine |

| CAS Registry Number | 1351990-36-7 |

| Molecular Formula | C₇H₉ClN₂S |

| Molecular Weight | 188.68 g/mol |

| Structural Features | Pyrimidine Core: Electron-deficient aromatic ring.C4-Chlorine: Good leaving group (susceptible to nucleophilic attack).C2-Propylthio: Flexible alkyl chain (lowers melting point) and oxidation site.[1][2][3][4][5][6][7] |

| Key Analog | 4-Chloro-2-(methylthio)pyrimidine (CAS 49844-90-8); MP: -2°C (Liquid).[8] |

Structural Logic Diagram

The following diagram illustrates the chemical structure and its primary sites of thermal and chemical instability.

Figure 1: Structural analysis highlighting the reactive centers governing thermal stability.

Physical Properties: Melting Point & Phase Behavior[9]

Melting Point Analysis

Direct experimental melting points for this specific intermediate are rarely reported in standard open literature because it is frequently handled as a crude oil or solution in process streams. However, by anchoring to its closest structural analog, we can derive a high-confidence property profile.

-

Experimental State: Liquid / Oil at 25°C .

-

Predicted Melting Point: < 15°C (Likely range: 0°C to 10°C).

-

Rationale: The methyl-thio analog (C5) melts at -2°C. Extending the alkyl chain to propyl (C7) typically increases lipophilicity and molecular weight, slightly raising the melting point, but the flexibility of the thio-propyl chain prevents efficient crystal packing, keeping it a liquid or low-melting solid.

-

Boiling Point & Volatility

-

Predicted Boiling Point: 275°C ± 10°C at 760 mmHg.

-

Vacuum Distillation: 145°C – 155°C at 10–15 mmHg.

-

Note: Distillation is the primary method for purification. Care must be taken to avoid pot temperatures >180°C to prevent self-alkylation or polymerization.

-

Thermal Stability Profile

This compound exhibits a "metastable" profile. It is stable under standard storage but reactive under thermal stress, particularly in the presence of moisture or oxygen.

Decomposition Pathways

-

Hydrolysis (Thermal/Moisture):

-

At temperatures >100°C in the presence of trace moisture, the C4-Chlorine undergoes nucleophilic aromatic substitution by water, yielding 2-(propylthio)pyrimidin-4(3H)-one (HCl byproduct). This is the primary degradation pathway during high-temperature drying.

-

-

Oxidation (Thermal/Air):

-

Prolonged exposure to air at >40°C can oxidize the sulfide (-S-) to the sulfoxide (-SO-) or sulfone (-SO2-) . This reaction is accelerated by light and heat.

-

-

Homolytic Cleavage (Extreme Heat):

-

Onset of significant mass loss (TGA) occurs >180°C under inert atmosphere.

-

Stability Data Summary

| Parameter | Threshold / Value | Condition |

| T_onset (Decomposition) | ~180°C | TGA, N₂ atmosphere, 10°C/min |

| Max Process Temp | 140°C | Short duration (<2 hrs) during distillation |

| Safe Storage Temp | 2°C – 8°C | Recommended to prevent slow hydrolysis |

| Flash Point | ~120°C | Closed Cup (Predicted) |

Experimental Methodologies

To validate the quality and stability of this intermediate, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Thermal Stress Testing (HPLC)

Objective: Determine impurity growth rate at elevated temperatures.

-

Preparation: Aliquot 50 mg of the oil into three HPLC vials.

-

Stress Conditions:

-

Vial 1: Control (4°C).

-

Vial 2: Thermal Stress (60°C for 24 hours).

-

Vial 3: Hydrolytic Stress (60°C + 10 µL Water for 24 hours).

-

-

Analysis: Dilute with Acetonitrile:Water (50:50) and inject on C18 column (Gradient 10-90% ACN).

-

Acceptance: Purity decrease < 0.5% in Vial 2 confirms thermal stability. Significant peak at RRT ~0.6 (Hydrolysis product) in Vial 3 indicates moisture sensitivity.

Protocol B: Boiling Point Determination (Siwoloboff Method)

Objective: Confirm identity and volatility for distillation.

-

Insert a capillary tube (sealed at top) into a sample tube containing the liquid.

-

Attach to a thermometer in a melting point apparatus (oil bath).

-

Heat slowly (2°C/min).

-

Endpoint: The temperature at which a rapid, continuous stream of bubbles emerges from the capillary (vapor pressure = atmospheric pressure).

Experimental Workflow Diagram

The following flow illustrates the decision matrix for characterizing this compound.

Figure 2: Workflow for thermal characterization of the intermediate.

Handling & Storage Implications

Based on the thermal stability profile, the following storage logic applies:

-

Atmosphere: Store under Nitrogen or Argon . The thioether is prone to air-oxidation.

-

Temperature: Refrigerate (2-8°C) for long-term storage (>1 month). For active use, room temperature is acceptable for <48 hours.

-

Moisture: Strictly anhydrous. The C4-Cl bond is sensitive to hydrolysis.

-

Container: Amber glass (protect from light) with Teflon-lined caps.

References

-

National Institutes of Health (NIH) - PubChem. 4-Chloro-2-(methylthio)pyrimidine (Analog Data). PubChem Compound Summary. Available at: [Link]

- Google Patents.Process for the preparation of Ticagrelor and intermediates thereof. (Reference for structural context and stability of propyl-thio pyrimidines).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol CAS#: 376608-75-2 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-[[(3aR,4S,6R,6aS)-6-[7-Chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-ethanol | 376608-75-2 [chemicalbook.com]

- 5. (1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyriMidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1445580-43-7 [chemicalbook.com]

- 6. (3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)aMino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyriMidin-3-yl)-2,2- | 274693-49-1 [chemicalbook.com]

- 7. 2-[[(3aS,4R,6S,6aR)-4-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]ethanol | 274693-26-4 [chemicalbook.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

4-Chloro-2-propylsulfanyl-pyrimidine as a building block in drug discovery

[1]

Executive Summary

4-Chloro-2-(propylsulfanyl)pyrimidine (also known as 4-chloro-2-propylthiopyrimidine) represents a "privileged scaffold" in medicinal chemistry, valued for its dual-electrophilic character and lipophilic modulation capabilities.[1] Unlike its ubiquitous methylthio analog, the propyl variant offers a distinct physicochemical profile (

This guide details the strategic utilization of this building block, focusing on its regioselective reactivity . The C4-chloride serves as the primary electrophile for immediate diversification, while the C2-propylsulfanyl group acts as a "masked" electrophile—stable during initial steps but activatable via oxidation to a sulfone for late-stage functionalization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Relevance |

| Structure | Pyrimidine core, C4-Cl, C2-S(CH₂)₂CH₃ | Heteroaromatic scaffold |

| CAS (Generic) | 56350-13-1 (varies by salt/isomer) | Building block identification |

| Molecular Weight | ~188.68 g/mol | Fragment-based drug design (FBDD) |

| Lipophilicity ( | ~2.8 - 3.1 | Higher than S-Me (~1.5); improves membrane permeability |

| Reactivity Order | C4-Cl > C2-SPr (native) | Allows sequential functionalization |

| Key Role | Electrophile / Lipophilic Tail | Kinase inhibitors, GPCR ligands (e.g., Ticagrelor analogs) |

Strategic Utility: The "Selectivity Switch"

The power of this scaffold lies in its ability to undergo sequential, regioselective nucleophilic aromatic substitutions (

The C4-First Rule

The C4 position is significantly more electron-deficient than C2 due to the additive inductive and mesomeric effects of the ring nitrogens.

-

Mechanism: The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the para-nitrogen, whereas C2 attack lacks this degree of stabilization.

-

Outcome: Nucleophiles (amines, alkoxides, thiols) displace the C4-chloride exclusively under mild conditions, leaving the C2-propylsulfanyl group intact.

The C2-Activation Switch

The C2-propylsulfanyl group is relatively inert to

-

Transformation:

-

Result: The sulfonyl group is a potent leaving group (often superior to chloride), allowing a second nucleophile to be introduced at C2.

Reaction Map & Logic Flow

The following diagram illustrates the divergent synthesis pathways available from the core building block.

Figure 1: Divergent synthesis map showing C4-selective displacement (Path A), C2-activation (Path B), and Carbon-Carbon bond formation (Path C).[1]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility in a drug discovery setting.

Protocol A: C4-Selective Displacement

Target: Introduction of primary amine at C4 while retaining C2-SPr.[1]

-

Reagents:

-

Procedure:

-

Workup:

-

Why this works: The basic conditions neutralize the HCl byproduct. IPA is protic, which can assist in stabilizing the transition state, but NMP is superior for unreactive amines.

Protocol B: C2-Activation (S-Oxidation)

Target: Conversion of S-Propyl to Sulfone (

-

Reagents:

-

Procedure:

-

Workup (Critical):

-

Alternative: Use Oxone® in MeOH/Water (1:1) at RT for a greener, safer profile on larger scales.

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: C4-Aryl coupling.[1]

Case Study: Ticagrelor-Class Analogs

Ticagrelor (Brilinta) is a P2Y12 platelet inhibitor.[1] While its core is a triazolo[4,5-d]pyrimidine, the 2-propylsulfanyl moiety is a critical pharmacophore.

-

Role of Propyl Group: It occupies a specific lipophilic pocket in the P2Y12 receptor. A methyl group is too small (loss of potency), while a butyl/pentyl group is too bulky.

-

Application: When designing pyrimidine-based kinase inhibitors or GPCR ligands, the 2-propylsulfanyl group acts as a "Goldilocks" lipophilic anchor—providing better hydrophobic burying than a methylthio group without the steric penalty of larger chains.

Data Comparison (Hypothetical Potency vs. Chain Length):

| R-Group at C2 |

Safety & Handling

-

Stench: Alkylthiopyrimidines can hydrolyze to release propyl mercaptan (propanethiol), which has an intense, offensive odor (skunk-like).

-

Sensitizer: Halopyrimidines are potent skin sensitizers.[1] Double-glove (Nitrile) is mandatory.[1]

-

Energetics: When performing Protocol B (Oxidation), never concentrate reaction mixtures containing excess peroxides to dryness. Always test for peroxides before evaporation.[1]

References

-

Structure & Reactivity of Chloropyrimidines

-

Oxid

-

Medicinal Chemistry Context (Ticagrelor)

-

Synthetic Protocols

Strategic Sourcing and Analytical Validation of 4-Chloro-2-propylsulfanyl-pyrimidine in Ticagrelor Synthesis

Executive Summary

In the highly regulated landscape of cardiovascular drug development, the control of Active Pharmaceutical Ingredient (API) purity begins at the foundational building blocks. 4-Chloro-2-propylsulfanyl-pyrimidine (CAS: 1351990-36-7) is a critical intermediate and a heavily monitored impurity in the synthesis of Ticagrelor, a blockbuster reversible oral P2Y12 receptor antagonist[1].

This whitepaper provides an in-depth technical analysis for researchers and Chemistry, Manufacturing, and Controls (CMC) professionals. It bridges the gap between commercial procurement and analytical chemistry, detailing the mechanistic rationale behind purity grades, commercial supplier landscapes, and self-validating chromatographic protocols required to ensure downstream API integrity.

Chemical Profile & Mechanistic Significance

As a Senior Application Scientist overseeing API route scouting, I emphasize that the selection of starting materials dictates the downstream impurity profile.

-

Chemical Name: this compound (also known as 4-chloro-2-(propylthio)pyrimidine)

-

Molecular Formula:

Causality in Molecular Design:

The structure of this intermediate is highly deliberate. The pyrimidine ring serves as the foundational scaffold for the final triazolo-pyrimidine core of Ticagrelor. The propylsulfanyl (propylthio) group is not merely a structural placeholder; it is pharmacologically essential for engaging the hydrophobic sub-pocket of the P2Y12 receptor, enabling the rapid onset of antiplatelet effects[1]. Meanwhile, the 4-chloro substituent acts as a highly reactive electrophilic center. Because the pyrimidine ring is electron-deficient, the 4-chloro position is perfectly primed for Nucleophilic Aromatic Substitution (

Figure 1: Mechanistic pathway from this compound to Ticagrelor and degradation.

Commercial Suppliers and Purity Grades

Procurement of this intermediate requires distinguishing between "Synthesis Grade" and "Analytical Standard Grade". Relying solely on a supplier's Certificate of Analysis (CoA) introduces supply chain risk; understanding the why behind the purity is crucial.

The Causality of Purity Requirements

-

Impurity Standard Grade (95%): A 95% grade is sufficient for use as an analytical reference standard. In QC labs, this grade is spiked into HPLC runs to calculate relative response factors (RRF) and track forced degradation[].

-

Synthesis / API Intermediate Grade (≥98-99%): For bulk synthesis, high purity is non-negotiable. Impurities at this stage—such as oxidized sulfoxide variants of the propylthio group or positional isomers—will propagate through the multi-step synthesis. These structurally similar byproducts often co-crystallize with the final API, leading to late-stage degradation products (DPs) that are notoriously difficult to purge.

Supplier Landscape

The following table summarizes key global suppliers providing various grades of this compound[][4][5][6][7]:

| Supplier Name | Typical Purity Grade | Primary Application | Catalog / Reference Link |

| BOC Sciences | 95% (Impurity Grade) | Analytical Reference / Spike Studies | |

| ChemicalBook | Custom Synthesis | R&D / Route Scouting | |

| Jiangsu Greature | ≥98% (Commercial) | Bulk API Manufacturing | |

| CookeChem | Custom Synthesis | Intermediate Sourcing | |

| QCS Standards | Analytical Standard | Pharmacopeial Compliance |

Analytical Methodologies: Self-Validating Purity Workflows

To ensure trustworthiness in your CMC documentation, your analytical methods must be self-validating. The following protocols are engineered to verify the purity and stability of this compound[].

Chromatographic Separation (HPLC-UV)

Method Design Causality: Why utilize a C8 column instead of the ubiquitous C18? The propylthio-pyrimidine core is highly hydrophobic. A C18 stationary phase often results in excessive retention times and severe peak tailing for these specific intermediates. A C8 column provides the optimal balance of theoretical plates and elution speed. Furthermore, the mobile phase is strictly buffered to pH 8.2; this ensures that any trace secondary amines in the sample remain unionized, preventing secondary interactions with free silanols on the silica support[].

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation: Mix HPLC-grade acetonitrile and 50 mM ammonium acetate buffer in a 57:43 (v/v) ratio. Adjust the pH precisely to 8.2 using 6 M ammonium hydroxide[].

-

System Setup: Install a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm). Equilibrate the column at a constant temperature of 25°C with a flow rate of 0.7 mL/min[].

-

Sample Injection: Inject 20 μL of the intermediate sample (dissolved in the mobile phase to prevent solvent shock).

-

Detection: Monitor UV absorbance at 270 nm, which captures the optimal

transition of the pyrimidine ring[]. -

Self-Validation Criteria: The run is only considered valid if the system suitability criteria are met: Tailing factor (

)

Figure 2: Self-validating HPLC-UV workflow for purity verification of pyrimidine intermediates.

Forced Degradation & Stress Testing

Understanding the degradation kinetics of this intermediate is vital for shelf-life determination. The propylsulfanyl group is particularly susceptible to oxidative stress, while the pyrimidine core can undergo hydrolysis under extreme conditions[][].

Step-by-Step Stress Protocols:

-

Oxidative Stress: Mix 1.5 mL of 0.03% (v/v)

with 1.5 mL of the intermediate stock solution. Incubate at room temperature for exactly 4 hours. This selectively probes the vulnerability of the sulfur atom, rapidly transforming it into sulfoxide or sulfone degradation products (DPs)[]. -

Thermolysis: Heat working solutions to 80°C in a sealed vial. Monitor the kinetics via HPLC. (Note: The final Ticagrelor API exhibits a half-life of 1125 hours at 80°C, degrading with zero-order kinetics; the intermediate will degrade faster due to the reactive 4-chloro group)[].

Conclusion

The successful synthesis of Ticagrelor relies heavily on the quality of its upstream precursors. By understanding the mechanistic role of this compound, strategically sourcing the correct purity grades, and implementing self-validating analytical protocols like pH-controlled C8 chromatography, drug development professionals can ensure robust, reproducible, and compliant API manufacturing.

References

-

Jiangsu Greature Bio-Medicine Co., Ltd. "Our Products: Ticagrelor Intermediates." Greature Bio-Medicine. Available at: [Link]

-

QCS Standards. "Products List - Ticagrelor Impurities." Quality Control Solutions. Available at: [Link]

Sources

- 1. UK Chemical Suppliers - Products: '4', Page: 4 [ukchemicalsuppliers.co.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 1351990-36-7 [chemicalbook.com]

- 5. greature.cn [greature.cn]

- 6. (1S,2R)-2-(3,4-Difluorophenyl)cyclopropanamine , 95% , 1345413-20-8 - CookeChem [cookechem.com]

- 7. Products List | QCS Standards [qcsrm.com]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-2-propylsulfanyl-pyrimidine

Executive Summary

This guide details the chemoselective nucleophilic aromatic substitution (

Mechanistic Insight & Regioselectivity

Electronic Landscape

The pyrimidine ring is electron-deficient, facilitating

-

LUMO Distribution: Frontier Molecular Orbital (FMO) analysis consistently shows a higher LUMO coefficient at C4.[1]

-

Intermediate Stability: The Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both ring nitrogens in a para-like quinoid structure, whereas C2 attack results in an ortho-like resonance stabilization which is less favorable in this specific substitution pattern.

-

Leaving Group Ability: Chloride (

) is a superior leaving group compared to the propylsulfanyl anion (

Reaction Pathway Diagram

The following diagram illustrates the regioselective pathway and the resonance stabilization of the C4-intermediate.

Figure 1: Mechanism of C4-selective

Critical Experimental Parameters

To ensure reproducibility and prevent side reactions (such as hydrolysis or C2-displacement), the following parameters must be controlled:

| Parameter | Recommendation | Rationale |

| Solvent | Isopropanol (IPA) or 1,4-Dioxane | Protic solvents like IPA often accelerate |

| Base | DIPEA (3.0 eq) or | A base is required to neutralize the generated HCl. DIPEA is preferred for homogeneous reactions; Carbonates are superior for phenols/thiols. |

| Temperature | 60°C – 80°C | The C4-Cl is activated; extreme heat (>100°C) is rarely needed and may promote S-dealkylation or oxidation if air is present. |

| Stoichiometry | 1.05 eq Nucleophile | Slight excess ensures conversion. Large excesses of strong nucleophiles (e.g., alkoxides) may risk attacking the C2-sulfide. |

Validated Protocols

Protocol A: Displacement with Primary/Secondary Amines

Target: Synthesis of 4-amino-2-propylsulfanyl-pyrimidines.

Materials:

-

This compound (1.0 mmol, 189 mg)

-

Amine (1.1 mmol)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 mmol, 0.52 mL)

-

Isopropanol (IPA) (3.0 mL)

Procedure:

-

Charge: In a 10 mL screw-cap vial equipped with a magnetic stir bar, dissolve the substrate in IPA.

-

Add: Add DIPEA followed by the amine.

-

Reaction: Seal the vial and heat to 70°C in an aluminum block for 4–6 hours.

-

QC Check: Monitor by LCMS. The starting material (Cl isotope pattern 3:1) should disappear.

-

-

Workup (Precipitation Method):

-

Cool to room temperature.[5]

-

Add water (10 mL) dropwise with vigorous stirring.

-

If solid forms: Filter, wash with water (2 x 5 mL) and cold hexanes (2 mL). Dry under vacuum.

-

If oil forms: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

, and concentrate.

-

-

Yield: Typically 85–95%.

Protocol B: Displacement with Phenols/Alcohols

Target: Synthesis of 4-alkoxy-2-propylsulfanyl-pyrimidines.

Expert Note: Alkoxides are harder nucleophiles. To prevent C2-attack, strictly control temperature and avoid super-stoichiometric amounts of alkoxide.

Procedure:

-

Suspend

(2.0 eq) and the Phenol/Alcohol (1.1 eq) in dry DMF (0.2 M). -

Stir at RT for 15 min to generate the phenoxide/alkoxide in situ.

-

Add this compound (1.0 eq).

-

Heat to 60°C for 3 hours.

-

Critical Step: Quench with saturated

solution immediately upon completion to prevent hydrolysis of the product.

Advanced Workflow: Sequential Library Synthesis

The power of this scaffold lies in the "Catch-and-Release" capability of the sulfur. After C4 functionalization, the inert sulfide can be activated (oxidized) to a sulfone, transforming it into a highly reactive leaving group for a second

Workflow Diagram

Figure 2: Sequential functionalization strategy. The S-propyl group acts as a protecting group for C2 during the first step, then becomes a leaving group after oxidation.

Oxidation Protocol (Step 2):

Dissolve the Step 1 product in DCM. Add mCPBA (2.2 eq) at 0°C. Stir 1h at RT. Wash with

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction | Nucleophile is too sterically hindered or weak (e.g., aniline with EWG). | Switch solvent to NMP and heat to 100°C. Add catalytic KI (Finkelstein condition) to generate transient C4-I species. |

| Mixture of Regioisomers | C2 attack occurring (rare with amines, possible with alkoxides). | Lower temperature.[3] Ensure the C4-Cl substrate is pure. Use a weaker base ( |

| Hydrolysis (4-OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Store DIPEA over KOH pellets. |

| Oxidation of Sulfur | Presence of peroxides in ether/dioxane or air oxidation at high temp. | Use fresh solvents. Degas solvents with |

References

-

Regioselectivity in Pyrimidines

-

Substrate Synthesis & Utility

-

Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorg. Med. Chem. Lett.2007 , 17, 6013-6018. (Describes similar propylthio-pyrimidine intermediates). Link

-

-

Oxidation-Displacement Strategy

-

Barvian, M., et al. "Pyrimidinedione inhibitors of cyclin-dependent kinases..." J. Med. Chem.2000, 43, 4606.

). Link

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemscene.com [chemscene.com]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-2-(propylsulfanyl)pyrimidine

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(propylsulfanyl)pyrimidine (CAS: 135323-56-1 analogs). While chloropyrimidines are standard electrophiles in medicinal chemistry, the presence of the C2-propylsulfanyl thioether presents a specific challenge: catalyst deactivation via sulfur coordination .

This note moves beyond generic "textbook" conditions, providing a robust system using bidentate or bulky phosphine ligands to suppress sulfur poisoning, ensuring high yields (>85%) and reproducibility in drug discovery workflows.

Chemical Context & Mechanistic Challenges[1][2][3]

Substrate Analysis

The substrate contains two distinct functionalities affecting reactivity:[1][2][3]

-

C4-Chloride (Electrophile): The pyrimidine ring is electron-deficient, activating the C4 position for oxidative addition. The nitrogen atoms at positions 1 and 3 pull electron density, making C4 highly susceptible to nucleophilic attack and Pd(0) insertion.

-

C2-Propylsulfanyl (Catalyst Poison): The sulfur atom possesses lone pairs capable of coordinating to the Palladium center. In standard catalytic cycles using monodentate ligands (e.g.,

), this sulfur can displace the phosphine ligand, forming an inactive Pd-S complex and halting the turnover.

The "Sulfur Problem" in Catalysis

In unoptimized reactions, the thioether acts as a competitive ligand.

-

Scenario A (Desired):

-

Scenario B (Poisoning):

(Inactive species)

To overcome this, we utilize ligands with high steric bulk (e.g., XPhos) or strong chelating bite angles (e.g., dppf) that prevent sulfur from binding to the metal center.

Optimization Logic & Catalyst Selection

The following matrix compares catalyst performance specifically for sulfur-containing chloropyrimidines.

| Parameter | Legacy System | Recommended System (Robust) | Advanced System (Challenging Boronic Acids) |

| Catalyst | XPhos Pd G2 | ||

| Ligand Type | Monodentate Arylphosphine | Bidentate Ferrocenyl | Bulky Biaryl Dialkylphosphine |

| Sulfur Tolerance | Low (High loading req.) | High (Chelate effect) | Very High (Steric shielding) |

| Base | |||

| Solvent | DME / Water | 1,4-Dioxane / Water | THF / Water |

| Temp | |||

| Typical Yield | 40-60% | 85-95% | >95% |

Why

Visualizing the Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory sulfur coordination path.

Caption: Catalytic cycle highlighting the critical 'Sulfur Poisoning' pathway (red dotted) and its mitigation via robust ligand selection.

Standard Operating Procedure (SOP)

Protocol A: The "Workhorse" Method (Recommended)

Best for: Routine synthesis, standard aryl boronic acids, scale-up (100mg - 10g).

Materials:

-

Substrate: 4-Chloro-2-(propylsulfanyl)pyrimidine (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

-

Catalyst:

(3 - 5 mol%). -

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv).

Step-by-Step Workflow:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), boronic acid (1.3 equiv), and

(0.05 equiv). -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

).[5] Note: Oxygen is the enemy of Suzuki coupling; thorough degassing is vital. -

Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) and 2.0 M aq.

(3.0 equiv) via syringe. -

Reaction: Heat the mixture to

for 2–4 hours.-

Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting chloride (M+H mass) and appearance of the product.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc). The propyl group adds lipophilicity, often making the product less polar than expected.